

Mazaticol: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: *Mazaticol*

Cat. No.: *B1208974*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mazaticol, also known by the synonyms Pentona and PG-501, is an anticholinergic agent that has been used in Japan as an antiparkinsonian drug.^[1] This technical guide provides a comprehensive overview of **Mazaticol**, focusing on its chemical identity, mechanism of action, and relevant (though limited) pharmacological data. Due to the scarcity of publicly available specific experimental data for **Mazaticol**, this document also includes representative experimental protocols and discussions on general anticholinergic drug assessment to provide a framework for its further study.

Chemical Identifiers

A clear identification of a chemical entity is fundamental for all research and development activities. The following table summarizes the key chemical identifiers for **Mazaticol**.

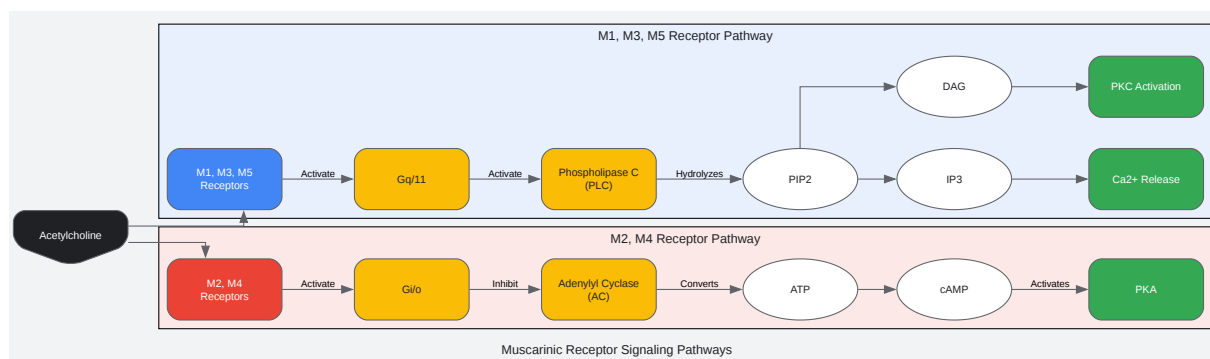
Identifier	Value	Source
CAS Number	42024-98-6	[1]
CAS Number (Hydrochloride)	32891-29-5	
IUPAC Name	[(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]non-3-yl]hydroxy(di-2-thienyl)acetate	[1]
Chemical Formula	C21H27NO3S2	[1]
Molecular Weight	405.57 g/mol	[1]
Canonical SMILES	<chem>CC1(CC[C@@H]2C--INVALID-LINK--OC(=O)C(c3cccs3)(c4cccs4)O)C</chem>	[1]
Synonyms	Pentona, PG-501	[1]

Mechanism of Action

Mazaticol functions as an anticholinergic agent, specifically targeting muscarinic acetylcholine receptors. In Parkinson's disease, a deficiency in dopamine in the striatum leads to a relative overactivity of cholinergic signaling. By blocking muscarinic receptors, **Mazaticol** helps to restore the balance between dopamine and acetylcholine, thereby alleviating some of the motor symptoms of the disease, particularly tremor.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. There are five subtypes (M1-M5), which couple to different G-proteins and downstream effector systems. The M1, M3, and M5 subtypes primarily couple through Gq/11, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes typically couple through Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.



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Figure 1: Simplified overview of the primary signaling pathways activated by muscarinic acetylcholine receptors.

Experimental Protocols

Specific experimental protocols for the synthesis and biological evaluation of **Mazaticol** are not readily available in the public domain. However, this section provides detailed methodologies for key experiments typically used in the characterization of anticholinergic compounds.

Representative Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a general method for determining the binding affinity of a test compound (like **Mazaticol**) for muscarinic acetylcholine receptors using a radioligand binding assay.

Objective: To determine the equilibrium dissociation constant (K_i) of **Mazaticol** for muscarinic receptors.

Materials:

- Cell membranes expressing muscarinic receptors (e.g., from CHO-K1 cells transfected with human muscarinic receptor subtypes or from rat brain tissue).
- Radioligand: [^3H]-N-methylscopolamine ([^3H]NMS), a non-selective muscarinic antagonist.
- Test compound: **Mazaticol**, dissolved in an appropriate solvent (e.g., DMSO).
- Non-specific binding control: Atropine (10 μM).
- Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.

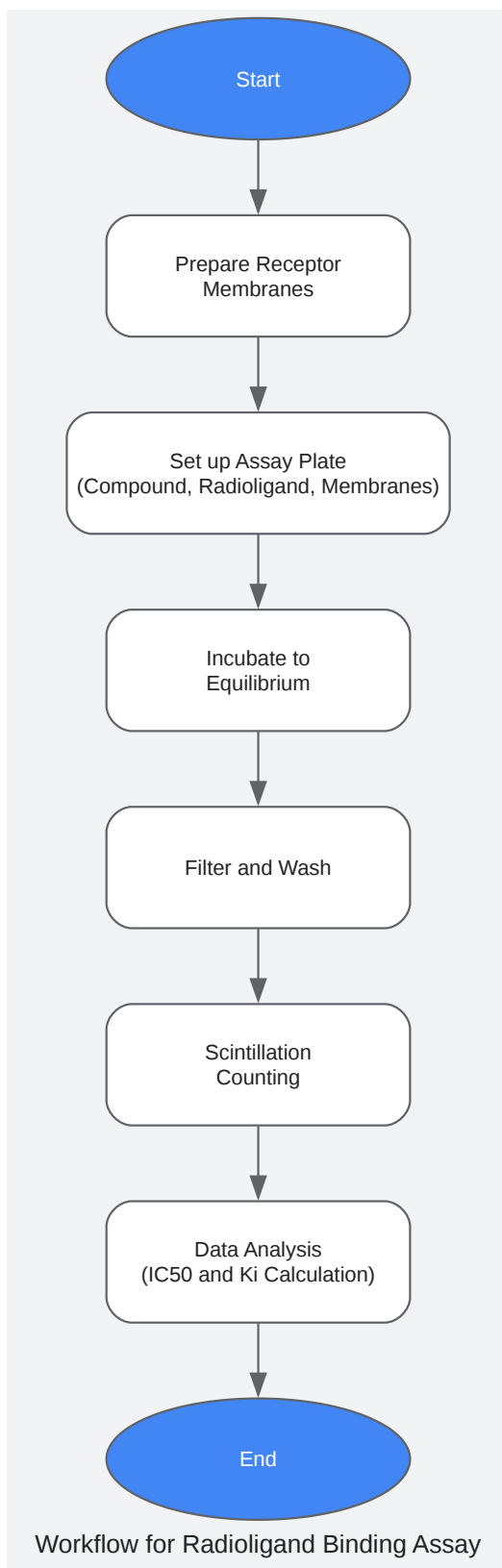
Procedure:

- Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 100-200 $\mu\text{g/mL}$.
- Assay Setup: In a 96-well plate, add in the following order:
 - Binding buffer.
 - Serial dilutions of **Mazaticol** or vehicle (for total binding).
 - Atropine (for non-specific binding).
 - [^3H]NMS (at a concentration close to its K_d , typically ~0.1-1 nM).
 - Membrane preparation.

- Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the **Mazaticol** concentration.
- Determine the IC₅₀ value (the concentration of **Mazaticol** that inhibits 50% of the specific binding of [³H]NMS) by non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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References

- 1. Mazaticol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Mazaticol: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208974#mazaticol-cas-number-and-chemical-identifiers]

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